3'-Nitrobiphenyl-4-sulfonyl chloride
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Overview
Description
3’-Nitrobiphenyl-4-sulfonyl chloride: is an organic compound with the molecular formula C12H8ClNO4S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 3’ position and a sulfonyl chloride group at the 4 position. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitrobiphenyl-4-sulfonyl chloride typically involves the nitration of biphenyl followed by sulfonation and chlorination. The nitration process can be carried out using nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring . The sulfonation step involves treating the nitrobiphenyl with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . Finally, the sulfonyl group is converted to sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the production of 3’-Nitrobiphenyl-4-sulfonyl chloride follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts can enhance the yield and selectivity of the nitration and sulfonation steps .
Chemical Reactions Analysis
Types of Reactions: 3’-Nitrobiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Electrophilic aromatic substitution: The biphenyl ring can undergo further substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.
Electrophilic aromatic substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used in the presence of Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Aminobiphenyl derivatives: Formed from the reduction of the nitro group.
Scientific Research Applications
3’-Nitrobiphenyl-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonamide or sulfonate groups.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3’-Nitrobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide or sulfonate derivatives . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
4-Nitrobiphenyl: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
4-Sulfonyl chloride biphenyl: Lacks the nitro group, reducing its potential for redox reactions.
3’-Aminobiphenyl-4-sulfonyl chloride: The amino group increases nucleophilicity and alters the compound’s reactivity.
Uniqueness: 3’-Nitrobiphenyl-4-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and material science .
Properties
IUPAC Name |
4-(3-nitrophenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4S/c13-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(15)16/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXDVWDRGRWSJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585801 |
Source
|
Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101366-50-1 |
Source
|
Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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